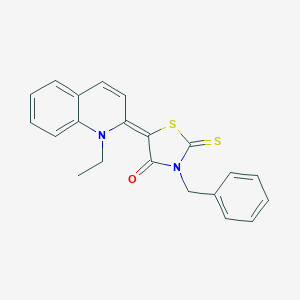![molecular formula C11H9ClN4S B249933 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249933.png)
8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol, also known as CETI, is a heterocyclic compound that has been extensively studied for its potential use in various scientific applications. This compound is a member of the triazinylindole family and has been shown to possess a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has been studied extensively for its potential use in various scientific applications, including as an antitumor agent, a photosensitizer for photodynamic therapy, and a fluorescent probe for the detection of metal ions. In particular, 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mecanismo De Acción
The mechanism of action of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to their death.
Biochemical and Physiological Effects
8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has been shown to possess a wide range of biochemical and physiological effects, including the ability to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase. 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential use as an antitumor agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one of the limitations of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol, including the development of more efficient synthesis methods, the exploration of its potential use as a photosensitizer for photodynamic therapy, and the investigation of its mechanism of action in more detail. Additionally, further studies are needed to determine the safety and efficacy of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol in vivo, as well as its potential use in combination with other antitumor agents.
Métodos De Síntesis
The synthesis of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol involves the reaction of 5-ethyl-2-mercaptobenzimidazole with cyanuric chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 8-chloro-3-nitroindole, which undergoes reduction to produce 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol. The overall yield of this reaction is approximately 45%, and the purity of the compound can be further improved through recrystallization.
Propiedades
Fórmula molecular |
C11H9ClN4S |
|---|---|
Peso molecular |
264.73 g/mol |
Nombre IUPAC |
8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C11H9ClN4S/c1-2-16-8-4-3-6(12)5-7(8)9-10(16)13-11(17)15-14-9/h3-5H,2H2,1H3,(H,13,15,17) |
Clave InChI |
NZWWIEUJXSGTSM-UHFFFAOYSA-N |
SMILES isomérico |
CCN1C2=C(C=C(C=C2)Cl)C3=C1N=C(N=N3)S |
SMILES |
CCN1C2=C(C=C(C=C2)Cl)C3=NNC(=S)N=C31 |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Cl)C3=C1N=C(N=N3)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)

![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)


![N-[4-acetyl-5-({[5-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)-1-naphthyl]sulfonyl}methyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B249873.png)

![N-[2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B249876.png)
![ethyl 3-[(ethoxycarbonyl)amino]-4-nitro-1H-pyrazol-5-ylcarbamate](/img/structure/B249878.png)
![N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B249879.png)
![(5Z)-5-[[(2-methyl-3H-benzimidazol-5-yl)amino]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B249880.png)